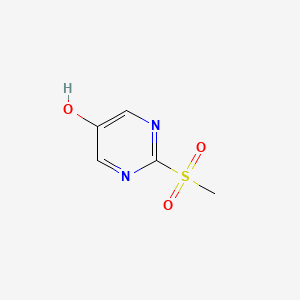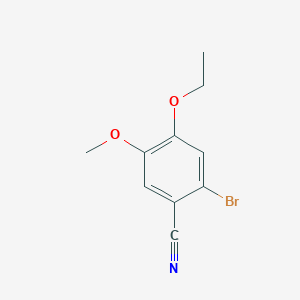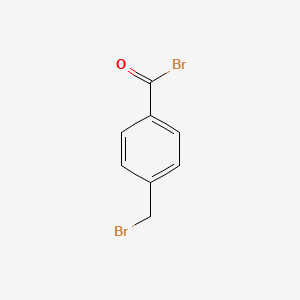
Bromuro de 4-bromometilbenzoílo
Descripción general
Descripción
4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide . It has a molecular formula of C8H6Br2O and a molecular weight of 277.94 .
Molecular Structure Analysis
The molecular structure of 4-Bromomethyl benzoyl bromide consists of a benzoyl group (C6H5C=O) attached to a bromomethyl group (CH2Br) at the para position .Chemical Reactions Analysis
4-Bromomethyl benzoyl bromide may be used in the preparation of 4-(bromomethyl)-N-[(S)-3-ethyl-3-hydroxy-1-phenylpentan-2-yl]benzamide and α-methoxy-ω-4-(bromomethyl) benzoic acid ester-poly(ethylene glycol) 2000 .Physical And Chemical Properties Analysis
4-Bromomethyl benzoyl bromide appears as a powder or crystalline solid . It has a melting point of 57-61°C and a boiling point of 100-112°C at 0.5 mmHg .Aplicaciones Científicas De Investigación
Síntesis orgánica
“Bromuro de 4-bromometilbenzoílo” es un bromuro de benzoílo con sustitución para . Se utiliza en síntesis orgánica como reactivo para introducir el grupo benzoílo . El grupo benzoílo es un grupo protector común en la síntesis orgánica, utilizado para evitar que se produzcan reacciones no deseadas en ciertas partes de una molécula durante una reacción.
Preparación de benzamidas
Este compuesto se puede utilizar en la preparación de 4-(bromometil)-N-[(S)-3-etil-3-hidroxi-1-fenilpentan-2-il]benzamida . Las benzamidas son una clase de compuestos que contienen un grupo benzoílo unido a un grupo amida. Se utilizan en una variedad de aplicaciones, incluidas como intermedias en la síntesis de otros compuestos orgánicos y como ligandos en química de coordinación.
Preparación de derivados de polietilenglicol
“this compound” también se puede utilizar para preparar éster de ácido α-metoxi-ω-4-(bromometil) benzoico-polietilenglicol 2000 . El polietilenglicol (PEG) es un polímero versátil que se utiliza en una variedad de aplicaciones, incluida la administración de fármacos, la ingeniería de tejidos y como tensioactivo en varios procesos industriales.
Preparación de bibliotecas de bifenilos
El bromuro de 4-bromobencilo, un compuesto relacionado, se utiliza para preparar una biblioteca de 20 miembros de bifenilos sustituidos con aminometilo mediante N-alquilación secuencial de diversas aminas . Esto sugiere que “this compound” podría usarse potencialmente de manera similar para generar bibliotecas de compuestos bifenílicos, que son estructuras importantes en química medicinal.
Preparación de bromuros de bencilo
Los bromuros de bencilo son una clase de compuestos que se utilizan comúnmente en la síntesis orgánica. Se pueden usar como bloques de construcción para construir moléculas más complejas, o como reactivos en diversas reacciones químicas. Dada la similitud estructural entre “this compound” y los bromuros de bencilo, es posible que el primero se pueda utilizar para sintetizar el último .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are hydroxyl groups in organic molecules, where it acts as a reagent for protection .
Mode of Action
The compound interacts with its targets through a process known as bromination. In this reaction, the bromine atom in the 4-Bromomethyl benzoyl bromide molecule is substituted for a hydrogen atom in the target molecule . This results in the formation of a new compound with altered properties.
Result of Action
The primary result of 4-Bromomethyl benzoyl bromide’s action is the formation of a new compound through the bromination of a target molecule . This can lead to significant changes in the target molecule’s structure and function, potentially affecting various biochemical processes and pathways.
Propiedades
IUPAC Name |
4-(bromomethyl)benzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGJYAPDGKPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405113 | |
| Record name | 4-Bromomethyl benzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876-07-3 | |
| Record name | 4-Bromomethyl benzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromomethyl benzoyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction 4-Bromomethyl benzoyl bromide participates in within the study?
A1: In this study, 4-Bromomethyl benzoyl bromide (5) acts as a key building block. It reacts with various substituted 4-ethyl-6-methylpyrimidin-2-amines (4) in the presence of KOH to produce a series of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives (6a-k) []. This reaction is crucial for creating the diverse library of compounds investigated for their antimicrobial properties.
Q2: What is the significance of introducing a variety of substituents on the benzamide derivatives (6a-k)?
A2: The researchers aimed to understand how different substituents on the benzene ring of the benzamide derivatives (6a-k) affected their antimicrobial activity []. By systematically changing these substituents, they could establish structure-activity relationships (SAR). This information is valuable for identifying the structural features that contribute most significantly to antimicrobial potency and for guiding the development of more effective antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



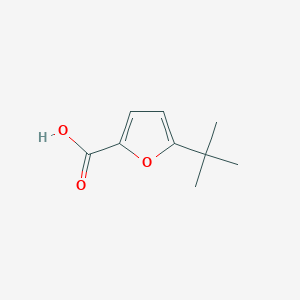
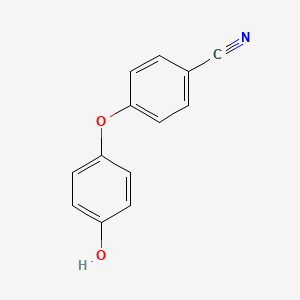
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)


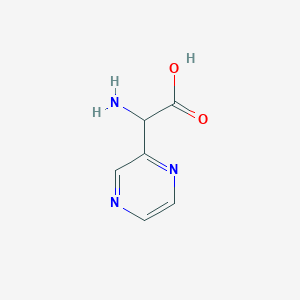

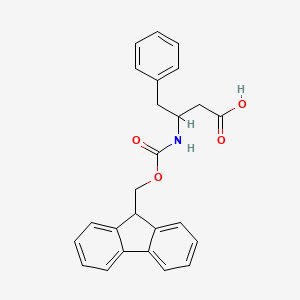
![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

